Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(7-10(12)13-2)14-8-5-3-4-6-9(8)15-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGBKWOADLPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Description
The most common and classical method to prepare methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves the esterification of 2-methyl-1,3-benzodioxole-2-carboxylic acid with methanol under acidic conditions.
Reaction Conditions
- Reagents: 2-methyl-1,3-benzodioxole-2-carboxylic acid, methanol
- Catalyst: Concentrated sulfuric acid or other strong acid catalysts
- Temperature: Reflux conditions (~65–70°C for methanol)
- Duration: Several hours (typically 4–8 hours)
- Workup: Neutralization and extraction, followed by purification via recrystallization or distillation
Mechanism
The acid protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by methanol's oxygen. This leads to the formation of the methyl ester and water as a byproduct.
Advantages
- Straightforward and well-established method
- High yields with proper control of reaction time and temperature
- Scalable for industrial production
Limitations
- Requires removal of water to drive equilibrium toward ester formation
- Use of strong acids necessitates corrosion-resistant equipment and safety precautions
Oxidation and Esterification of Sulfanyl Precursors
Description
In some synthetic schemes, this compound is prepared via oxidation of sulfanyl-substituted benzofuran derivatives followed by esterification.
Reaction Conditions
- Oxidizing Agent: 3-chloroperoxybenzoic acid (mCPBA)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Monitoring: Thin-layer chromatography (TLC) to track oxidation progress
- Subsequent Step: Acid-catalyzed esterification as described above
Notes
- This method is useful for preparing oxidized derivatives or intermediates that can be converted into the target methyl ester.
- Selective oxidation is crucial to avoid over-oxidation or degradation of the benzodioxole ring.
Photoredox Catalytic Functionalization (Advanced Method)
Description
Recent advances in photoredox catalysis have enabled the functionalization of 1,3-benzodioxoles through radical/polar crossover mechanisms, allowing for the direct modification of the benzodioxole C–H bonds.
Reaction Conditions
- Photocatalyst: Organic photocatalyst 4CzIPN or iridium-based catalysts
- Light Source: Visible light irradiation
- Substrates: 1,3-benzodioxoles and electron-deficient alkenes
- Outcome: Formation of gem-difluoroalkenes and further functionalized benzodioxole derivatives
Relevance to Preparation
While this method is more specialized and used for synthesizing highly functionalized derivatives rather than the simple methyl ester, it represents a modern approach to modifying the benzodioxole core, which could be adapted for the synthesis of this compound analogs.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 2-methyl-1,3-benzodioxole-2-carboxylic acid, methanol, H₂SO₄, reflux | Simple, scalable, high yield | Requires acid handling, water removal | 80–95 |
| Oxidation + Esterification | Sulfanyl precursors, mCPBA, DCM, acid catalyst | Enables selective oxidation steps | Multi-step, sensitive to over-oxidation | 65–85 |
| Photoredox Catalytic Functionalization | 4CzIPN photocatalyst, visible light, alkenes | Mild conditions, novel transformations | Specialized equipment, complex setup | Variable |
Research Findings and Notes
- The acid-catalyzed esterification method is the most widely reported and industrially relevant approach for preparing this compound due to its simplicity and efficiency.
- Oxidation of sulfanyl precursors with mCPBA is a selective and mild method to introduce oxygen functionalities before esterification, useful in complex synthetic routes.
- Photoredox catalysis represents a cutting-edge methodology that allows for the direct C–H functionalization of benzodioxoles, potentially enabling novel synthetic routes to derivatives of the compound.
- Characterization of the synthesized compound typically involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural characteristics facilitate various chemical reactions, making it a valuable building block in organic synthesis.
Reactivity and Transformations
The compound undergoes multiple chemical transformations, including:
- Oxidation: Can be converted to carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The aromatic ring allows for electrophilic substitution reactions such as nitration and halogenation.
Biological Applications
Biological Activity
Research has indicated that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes by binding to their active sites.
- Antimicrobial Properties: Investigations have revealed its potential effectiveness against various microbial strains.
Therapeutic Potential
The compound is being explored for its therapeutic effects:
- Anti-inflammatory Activities: Preliminary studies indicate possible anti-inflammatory properties.
- Anticancer Effects: Research is ongoing to assess its efficacy in cancer treatment, particularly in inhibiting tumor growth.
Industrial Applications
Fragrance and Flavor Industry
this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic profile. It is incorporated into various consumer products to enhance scent profiles.
Pharmaceutical Production
The compound's unique chemical properties make it valuable in pharmaceutical formulations. It can be used as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other medicinal compounds.
Case Studies
-
Enzyme Inhibition Study
A study published in Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of this compound on specific targets associated with inflammatory processes. Results indicated significant inhibition rates compared to control compounds. -
Antimicrobial Research
Research conducted at a leading university explored the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated effective antimicrobial activity, suggesting potential applications in developing new antibacterial agents. -
Fragrance Development
A patent application detailed the use of this compound in creating novel fragrance compositions. The compound's unique scent profile was highlighted as a key factor in enhancing product appeal in the fragrance market .
Mechanism of Action
The mechanism of action of methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, differing primarily in substituents, heteroatom arrangements, or ester groups.
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (CAS: Not explicitly listed)
- Structural Features: Replaces the benzodioxole ring with a benzofuran system.
- Synthesis : Prepared via oxidation of the corresponding methylsulfanyl precursor using 3-chloroperoxybenzoic acid.
- Crystal Packing : Stabilized by aromatic π-π interactions (3.841 Å) between benzofuran rings, contrasting with the hydrogen-bonding networks common in benzodioxole derivatives .
- Applications : Likely serves as an intermediate in heterocyclic chemistry due to its sulfinyl group’s reactivity .
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (CAS: 135643-82-2)
- Structural Features: Substitutes the benzodioxole ring with a non-aromatic dioxolane ring, reducing conjugation and aromatic stabilization.
- Reactivity: The dioxolane ring’s flexibility may enhance solubility in non-polar solvents compared to rigid benzodioxole systems.
- Applications : Used in synthetic routes requiring hydrolytically labile protecting groups .
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (CAS: Not explicitly listed)
- Structural Features : Combines a benzofuran core with methylsulfanyl (-SMe) and carboxylic acid groups.
- Crystal Interactions : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds and stacks via C–H⋯π interactions, differing from the acetate ester’s reliance on van der Waals forces .
- Applications : Carboxylic acid functionality makes it suitable for salt formation or conjugation in drug design .
Methyl 2-hydroxyacetate (CAS: 96-35-5)
- Structural Simplicity : Lacks the benzodioxole ring, featuring only a hydroxyacetate group.
- Hazard Profile : Classified under GHS for acute toxicity (inhalation), necessitating stricter handling than the benzodioxole derivative .
- Applications : Primarily used as a solvent or intermediate in esterification reactions .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Key Applications |
|---|---|---|---|---|
| This compound | 4442-72-2 | C11H12O4 | Benzodioxole ring, methyl, acetate ester | Pharmaceutical intermediates |
| Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | N/A | C13H14O4S | Benzofuran, sulfinyl group | Heterocyclic synthesis |
| Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | 135643-82-2 | C8H14O4 | Non-aromatic dioxolane, ethyl ester | Protecting group chemistry |
| 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | N/A | C13H14O3S | Benzofuran, carboxylic acid, methylsulfanyl | Drug conjugation |
| Methyl 2-hydroxyacetate | 96-35-5 | C3H6O3 | Hydroxyacetate moiety | Solvent, esterification |
Research Findings and Key Distinctions
- Aromatic vs. Non-Aromatic Cores: Benzodioxole and benzofuran derivatives exhibit enhanced thermal stability and π-π stacking capabilities compared to non-aromatic analogs like dioxolane derivatives .
- Functional Group Reactivity : Sulfinyl and carboxylic acid groups broaden reactivity profiles (e.g., oxidation, salt formation) relative to ester groups .
- Crystallographic Behavior : Benzodioxole and benzofuran derivatives rely on aromatic interactions, while carboxylic acid derivatives form hydrogen-bonded networks critical for crystal engineering .
- Regulatory Considerations : Methyl 2-hydroxyacetate’s acute toxicity contrasts with the relatively benign handling requirements of benzodioxole esters .
Biological Activity
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₂O₄ and is characterized by its benzodioxole structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions, including esterification processes that yield derivatives with potential pharmacological effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may bind to the active sites of enzymes, blocking their catalytic functions through competitive inhibition mechanisms.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro assays revealed that this compound has an IC₅₀ value of approximately 0.85 µM, indicating potent inhibitory effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Studies : The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). Results indicated significant cytotoxicity with IC₅₀ values ranging from 26 µM to 65 µM across different cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 26 - 65 | Apoptosis induction |
| C6 | 26 - 65 | DNA synthesis inhibition |
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound demonstrated IC₅₀ values of 1.45 µM for COX1 and 3.34 µM for COX2, suggesting significant anti-inflammatory potential .
Case Studies and Research Findings
Several research studies have documented the biological activities of this compound:
- Enzyme Inhibition Study : A study focused on synthesizing benzodioxole derivatives reported that this compound exhibited strong α-amylase inhibition with minimal cytotoxicity toward normal cell lines .
- Anticancer Evaluation : In another investigation involving thiosemicarbazone derivatives based on benzodioxole structures, this compound was identified as a promising candidate due to its ability to induce apoptosis in cancer cells while maintaining low toxicity in healthy cells .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are standard for characterizing Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate?
- Methodology :
- X-ray crystallography is the gold standard for structural determination. Single-crystal diffraction data collected using instruments like the Bruker SMART CCD diffractometer (λ = 0.71073 Å) can resolve bond lengths and angles with precision (e.g., aromatic C–C distances ≈ 1.39 Å). Refinement using SHELXL (R-factor < 0.05) ensures accuracy .
- NMR spectroscopy (¹H and ¹³C) confirms functional groups, with benzodioxol protons appearing as doublets (δ ~6.8–7.2 ppm) and acetate methyl groups as singlets (δ ~3.6–3.8 ppm).
- Mass spectrometry (EI or ESI) verifies molecular weight, with fragmentation patterns indicating cleavage of the acetate group (e.g., [M–OAc]⁺ ions) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- Oxidation of sulfanyl precursors : For derivatives like Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C–RT selectively oxidizes sulfanyl (-SMe) to sulfinyl (-SO) groups, monitored by TLC .
- Esterification : Reacting benzodioxol-acetic acid with methanol under acid catalysis (e.g., H₂SO₄) yields the methyl ester. Purity is enhanced via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers optimize oxidation conditions for synthesizing sulfinyl or sulfonyl derivatives of this compound?
- Methodology :
- Stoichiometric control : Use 1.1–1.3 equivalents of mCPBA to avoid over-oxidation to sulfones. Reaction progress is tracked via ¹H NMR (disappearance of -SMe proton at δ ~2.5 ppm).
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions. For example, oxidation of Methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate at 0°C achieves >95% sulfinyl product yield .
- Solvent selection : Dichloromethane or chloroform minimizes polar byproducts. Post-reaction, quenching with Na₂S₂O₃ removes excess oxidant .
Q. How can computational methods (e.g., DFT) reconcile discrepancies between crystallographic data and electronic structure models?
- Methodology :
- DFT geometry optimization : Using B3LYP/6-311+G(d,p), compare calculated bond lengths/angles with X-ray data. Deviations >0.02 Å may indicate crystal packing effects (e.g., aromatic stacking at 3.84 Å in sulfinyl derivatives) .
- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer. This clarifies why computational gas-phase models may differ from solid-state crystallographic data .
Q. What strategies resolve ambiguous electron density maps during X-ray refinement of derivatives?
- Methodology :
- SHELXL constraints : Apply DFIX and DANG instructions to maintain chemically reasonable geometries (e.g., C–O bond lengths ~1.43 Å in benzodioxol rings) .
- Twinned data refinement : For monoclinic polymorphs (space group P2₁/c), use TWIN/BASF commands in SHELXL to model overlapping lattices. Check R₁/Rw convergence (<0.05/0.12) .
- Disorder modeling : Split occupancy for flexible groups (e.g., methyl esters) using PART/SUMP restraints .
Q. How do non-covalent interactions influence the stability of this compound’s crystal structure?
- Methodology :
- π-π stacking analysis : Measure centroid distances between benzodioxol rings (e.g., 3.8–4.2 Å) using Mercury. Synergistic C–H···O hydrogen bonds (2.5–2.7 Å) further stabilize packing .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition onset >200°C) with intermolecular interaction strength. Stronger packing (e.g., via sulfinyl groups) increases melting points .
Data Contradiction and Validation
Q. How to address conflicting NMR and crystallographic data for methyl group orientations?
- Methodology :
- Variable-temperature NMR : Detect dynamic processes (e.g., methyl rotation) via coalescence of proton signals at elevated temperatures.
- NOESY spectroscopy : Identify spatial proximity between methyl protons and aromatic protons to validate crystallographic torsion angles .
Q. What protocols validate purity when HPLC detects trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Use C18 columns (ACN/water gradient) to separate impurities. Match MS fragments to plausible byproducts (e.g., demethylated analogs).
- Recrystallization screening : Test solvents like ethyl acetate/hexane to isolate pure crystals, followed by TLC (Rf = 0.4 in 7:3 hexane/EtOAc) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
